D-Alanine Isopropyl Ester Hydrochloride: A Comprehensive Technical Guide
D-Alanine Isopropyl Ester Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine isopropyl ester hydrochloride (CAS No: 39613-92-8) is a chiral amino acid ester derivative that serves as a crucial building block in modern organic synthesis and pharmaceutical development.[1][2] Its stereospecific nature makes it an invaluable intermediate in the synthesis of complex chiral molecules, particularly in the development of antiviral nucleotide prodrugs and synthetic sweeteners.[2] This technical guide provides a detailed overview of the chemical and physical properties of D-Alanine isopropyl ester hydrochloride, along with experimental protocols for its synthesis and analysis, to support its application in research and drug discovery.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 39613-92-8 | [4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [4] |
| Molecular Weight | 167.63 g/mol | [4] |
| IUPAC Name | propan-2-yl (2R)-2-aminopropanoate;hydrochloride | [] |
| Synonyms | Isopropyl D-alaninate hydrochloride, H-D-Ala-OiPro.HCl | [4] |
| Appearance | White to Off-white Solid | [] |
| Melting Point | 80-82°C (for L-enantiomer: 85°C) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. The L-enantiomer is reported to be soluble in water. | [2] |
| Boiling Point | Data not available | |
| Density | Data not available |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for D-Alanine isopropyl ester hydrochloride are not widely available in public databases. However, data for the corresponding L-enantiomer and similar alanine ester derivatives can provide a useful reference for structural confirmation. A ¹H NMR spectrum for L-Alanine isopropyl ester hydrochloride is available and can be used as a comparative reference.[5]
Experimental Protocols
Synthesis of D-Alanine Isopropyl Ester Hydrochloride
The synthesis of D-Alanine isopropyl ester hydrochloride can be achieved through the esterification of D-alanine with isopropanol in the presence of an acid catalyst. The following is a general laboratory-scale procedure adapted from the synthesis of its L-enantiomer.
Materials:
-
D-Alanine
-
Isopropanol
-
Thionyl chloride (SOCl₂) or dry HCl gas
-
Diethyl ether (or other suitable non-polar solvent for precipitation)
Procedure:
-
Suspend D-alanine in an excess of isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropanol under reduced pressure.
-
Add diethyl ether to the residue to precipitate the D-Alanine isopropyl ester hydrochloride.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of D-Alanine isopropyl ester hydrochloride is critical for its applications. A common method for determining the enantiomeric excess is through HPLC analysis after derivatization with a chiral derivatizing agent. The following protocol is based on a method for the separation of D- and L-alanine isopropyl ester hydrochlorides.[6]
Materials:
-
D-Alanine isopropyl ester hydrochloride sample
-
L-Alanine isopropyl ester hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine
-
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., YMC-Pack ODS-AQ)
Procedure:
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh and dissolve the D-Alanine isopropyl ester hydrochloride sample in acetonitrile.
-
Reference Solution: Prepare a solution of L-Alanine isopropyl ester hydrochloride in acetonitrile.
-
System Suitability Solution: Prepare a solution containing both D- and L-Alanine isopropyl ester hydrochloride in acetonitrile.
-
Triethylamine Solution: Prepare a solution of triethylamine in acetonitrile.
-
GITC Solution: Prepare a solution of GITC in acetonitrile.
-
-
Derivatization:
-
To the sample, reference, and system suitability solutions, add the triethylamine solution followed by the GITC solution.
-
Vortex the mixtures and let them stand at room temperature to allow the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of water and methanol (e.g., 50:50 v/v).[6]
-
Column: C18 reverse-phase column.
-
Detection: UV at an appropriate wavelength.
-
Inject the derivatized solutions into the HPLC system and record the chromatograms.
-
The separation of the diastereomeric derivatives allows for the quantification of the enantiomeric purity.
-
Applications in Research and Development
D-Alanine isopropyl ester hydrochloride is a key intermediate in the synthesis of several pharmaceuticals. Its primary application lies in its use as a chiral building block for the introduction of the D-alanine moiety in a stereospecific manner.
A notable application is in the synthesis of nucleotide prodrugs for the treatment of viral infections such as Hepatitis C.[2] The stereochemistry of the amino acid ester component can significantly influence the biological activity and pharmacokinetic properties of the final drug substance.
Furthermore, this compound is utilized in the preparation of synthetic sweeteners, where the specific stereoisomer is crucial for the desired taste profile and metabolic stability.
Safety and Handling
D-Alanine isopropyl ester hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
References
- 1. D-Alanine, N-propargyloxycarbonyl-, dodecyl ester [webbook.nist.gov]
- 2. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]
- 4. D-Alanine Isopropyl Ester HCl - Safety Data Sheet [chemicalbook.com]
- 5. L-Alanine isopropyl ester hydrochloride(62062-65-1) 1H NMR spectrum [chemicalbook.com]
- 6. CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
